molecular formula C25H26O13 B2689190 Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside CAS No. 677021-30-6

Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside

Cat. No.: B2689190
CAS No.: 677021-30-6
M. Wt: 534.47
InChI Key: LDVNKZYMYPZDAI-GGBIRIBISA-N
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Description

Historical Background and Discovery of Apigenin 6-C-α-L-Arabinopyranosyl-8-C-β-D-Xylopyranoside

The identification of apigenin 6-C-α-L-arabinopyranosyl-8-C-β-D-xylopyranoside emerged from phytochemical investigations of Viola species, which are renowned for producing diverse C-glycosylated flavonoids. Initial reports in the early 2000s documented its presence in Viola philippica extracts, with structural elucidation achieved through tandem mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The compound’s discovery coincided with growing recognition of C-glycosides as a distinct subclass of flavonoids, marked by their non-hydrolyzable sugar attachments and metabolic stability.

Classification within Flavonoid C-Glycosides Family

Apigenin 6-C-α-L-arabinopyranosyl-8-C-β-D-xylopyranoside belongs to the di-C-glycosylflavonoid category, characterized by dual sugar substitutions at positions C-6 and C-8 (Table 1). This classification distinguishes it from:

  • Mono-C-glycosylflavonoids : Single sugar attachment at C-6 or C-8 (e.g., vitexin, isovitexin).
  • C-Glycosyl-O-glycosylflavonoids : Hybrid structures with both C- and O-glycosidic bonds.
  • Acyl-C-glycosylflavonoids : Sugar moieties esterified with organic acids.

Table 1 : Structural classification of flavonoid C-glycosides

Category Substitution Pattern Example Compounds
Mono-C-glycosylflavonoids C-6 or C-8 single sugar Vitexin, Isovitexin
Di-C-glycosylflavonoids C-6 and C-8 dual sugars Apigenin 6,8-di-C-glycoside
C/O-Hybrids C-glycoside + O-glycoside Kaempferol 3-O-glucoside-6-C-glucoside
Acylated C-glycosides C-glycoside with acylated sugars 6′′-O-Malonylisovitexin

Structural Significance of C-Glycosidic Linkages

The compound’s C-glycosidic bonds involve covalent attachments between the anomeric carbons of arabinose (C-1′) and xylose (C-1′′) to the C-6 and C-8 positions of the apigenin aglycone, respectively. Key structural features include:

  • Bond Stability : Resistance to acid hydrolysis and β-glucosidase cleavage due to the absence of labile hemiacetal oxygen.
  • Stereochemical Configuration : α-L-Arabinopyranosyl (C-6) and β-D-xylopyranosyl (C-8) moieties confirmed via NMR coupling constants (J = 3.5 Hz for arabinose anomeric proton; J = 7.8 Hz for xylose).
  • Conformational Effects : Restricted rotation around the C-C glycosidic bond enhances molecular rigidity, potentially influencing receptor binding.

Comparative Analysis with O-Glycosides and Aglycones

The structural dichotomy between C- and O-glycosides manifests in distinct physicochemical and biological properties (Table 2):

Table 2 : Comparative properties of apigenin derivatives

Property C-Glycoside O-Glycoside Aglycone (Apigenin)
Hydrolytic Stability Resistant to enzymatic cleavage Susceptible to β-glucosidases N/A
LogP (Estimated) -0.82 -1.45 2.12
Plasma Half-Life (Rat) 8.7 h 3.2 h 1.5 h
Solubility (Water) 12.4 mg/mL 23.1 mg/mL 0.03 mg/mL

The C-glycoside’s intermediate hydrophilicity balances membrane permeability and aqueous solubility, optimizing bioavailability. In contrast, O-glycosides exhibit higher polarity but undergo rapid deglycosylation in vivo, limiting their therapeutic window.

Theoretical Basis for Biological Activity of C-Glycosides

The bioactivity of apigenin 6-C-α-L-arabinopyranosyl-8-C-β-D-xylopyranoside derives from synergistic interactions between its flavone core and glycosyl substituents:

  • Antioxidant Capacity : The 4′,5,7-trihydroxyflavone structure scavenges reactive oxygen species via hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.
  • Enzyme Inhibition : C-Glycosylation enhances affinity for kinases (e.g., CDK2) and inflammation-related enzymes (COX-2) by providing hydrogen-bonding sites through sugar hydroxyls.
  • Membrane Interaction : The amphiphilic structure facilitates interaction with lipid bilayers, potentially modulating cell signaling pathways.

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O13/c26-9-3-1-8(2-4-9)13-5-10(27)14-19(32)15(24-21(34)17(30)11(28)6-36-24)20(33)16(23(14)38-13)25-22(35)18(31)12(29)7-37-25/h1-5,11-12,17-18,21-22,24-26,28-35H,6-7H2/t11-,12+,17-,18-,21+,22+,24-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVNKZYMYPZDAI-KOLVQPCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(CO5)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside involves complex enzymatic reactions. One common method is the use of enzymes such as beta-D-xylosidase and sucrose hydrolase to catalyze the reaction between apigenin and the sugar moieties .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as plants like Viola yedoensis. The extraction process includes solvent extraction followed by purification steps like chromatography to isolate the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield reduced flavonoid derivatives .

Scientific Research Applications

Biological Activities

Research indicates that Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside possesses various biological activities, including:

  • Antioxidant Activity :
    • This compound has been shown to exhibit significant antioxidant properties, which can protect cells from oxidative stress. In vitro studies have demonstrated its ability to scavenge free radicals and enhance cellular antioxidant defenses .
  • Anti-inflammatory Effects :
    • Apigenin has been reported to reduce levels of pro-inflammatory cytokines such as interleukin 6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It inhibits the activation of pathways leading to inflammation in various cell types, including macrophages and microglia .
  • Neuroprotective Properties :
    • The ability of Apigenin to cross the blood-brain barrier allows it to exert neuroprotective effects. It has been linked to improved cognitive function and protection against neurodegenerative diseases by modulating GABAergic activity .
  • Antidiabetic Effects :
    • Studies have shown that Apigenin can lower blood glucose levels and improve insulin sensitivity in diabetic models. It enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase, contributing to its hepatoprotective effects .

Table 1: Summary of Research Findings on this compound

Study FocusFindingsReference
Antioxidant ActivitySignificant scavenging of free radicals; enhanced cellular antioxidant defenses
Anti-inflammatory EffectsReduced IL-6 and TNF-α levels; inhibition of inflammatory pathways
NeuroprotectionImproved cognitive function; modulation of GABA activity
Antidiabetic EffectsLowered blood glucose; improved insulin sensitivity; enhanced antioxidant enzyme activity

Case Studies

  • In Vitro Study on Antioxidant Properties :
    • A study published in the Chinese Journal of Experimental Traditional Medical Formulae investigated the chemical constituents of Viola yedoensis, revealing that this compound exhibited strong antioxidant activity, suggesting its potential use in preventing oxidative stress-related diseases .
  • Neuroprotective Effects in Animal Models :
    • Research demonstrated that administering Apigenin to mice with induced neurodegeneration resulted in improved cognitive performance and reduced markers of oxidative stress in the brain. These findings support its potential therapeutic role in neurodegenerative conditions .
  • Diabetes Management :
    • A study on diabetic rats showed that treatment with Apigenin led to a significant reduction in blood glucose levels and improved lipid profiles, indicating its potential as a natural adjunct therapy for diabetes management .

Mechanism of Action

The mechanism of action of Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside involves several molecular targets and pathways:

Comparison with Similar Compounds

Structural Differences

The bioactivity of flavone C-glycosides is highly dependent on the type, position, and stereochemistry of sugar moieties. Below is a comparison of key structural analogues:

Compound Name C-6 Substituent C-8 Substituent Molecular Formula Molecular Weight Source Reference
Target Compound α-L-arabinopyranosyl β-D-xylopyranosyl C₂₅H₂₆O₁₃ 534.47 Viola yedoensis
Isoschaftoside α-L-arabinopyranosyl β-D-glucopyranosyl C₂₆H₂₈O₁₄ 564.49 Viola yedoensis
Schaftoside β-D-glucopyranosyl α-L-arabinopyranosyl C₂₆H₂₈O₁₄ 564.49 Viola yedoensis
Apigenin-6,8-di-C-α-L-arabinopyranoside α-L-arabinopyranosyl α-L-arabinopyranosyl C₂₅H₂₆O₁₃ 534.47 Viola yedoensis
Apigenin-6-C-β-D-galactopyranosyl-8-C-α-L-arabino... β-D-galactopyranosyl α-L-arabinopyranosyl C₂₆H₂₈O₁₄ 564.49 Stellaria media
Vicenin-2 (Apigenin-6,8-di-C-β-D-glucopyranoside) β-D-glucopyranosyl β-D-glucopyranosyl C₂₇H₃₀O₁₅ 594.52 Viola yedoensis

Key Observations :

  • Sugar Type : Replacing xylose (target compound) with glucose (isoschaftoside) increases molecular weight by 30.02 Da .
  • Stereochemistry : Schaftoside and isoschaftoside are diastereomers, differing only in the C-6/C-8 sugar positions .
  • Dual Substitution: Di-C-glycosides (e.g., vicenin-2) exhibit higher molecular weights and altered solubility compared to mono-substituted analogues .

Bioactivity Comparison

Compound Antioxidant Activity (DPPH) Anti-Inflammatory Activity Other Activities Reference
Target Compound IC₅₀: 18.5 µM Not reported Potential antiviral
Isoschaftoside Moderate activity Inhibits NO in macrophages Anti-inflammatory
Apigenin-6,8-di-C-α-L-arabino... Weak activity Requires further study N/A
Vicenin-2 IC₅₀: 22.3 µM Anti-edema in vivo UV-protective

Key Findings :

  • Antioxidant Potency : The target compound outperforms vicenin-2 but is less active than isoschaftoside, suggesting glucose at C-8 may enhance radical scavenging .
  • Anti-Inflammatory Gaps: While isoschaftoside inhibits nitric oxide (NO) in macrophages , the target compound’s anti-inflammatory role remains uncharacterized, highlighting a research need .

Physicochemical Properties

Property Target Compound Isoschaftoside Vicenin-2
Melting Point >280°C (decomposition) Not reported 215–217°C
Solubility DMSO, methanol Water-soluble Ethanol, water
Stability -20°C (powder, 3 years) -80°C (solution, 1 year) -20°C (stable)

Implications :

  • The target compound’s lower solubility compared to isoschaftoside may limit its bioavailability .
  • Thermal stability (>280°C) makes it suitable for high-temperature processing .

Natural Sources and Isolation

  • Target Compound: Primarily isolated from Viola yedoensis via ethanol extraction and column chromatography .
  • Analogues: Stellaria media: Source of galactose-arabinose derivatives . Cocoa: Contains vitexin and isovitexin (C-glucosides) .

Biological Activity

Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside is a flavonoid glycoside derived from the plant Viola yedoensis. This compound has garnered attention for its potential biological activities, particularly in antioxidant properties, anti-inflammatory effects, and possible therapeutic applications in various diseases.

  • Molecular Formula : C25_{25}H26_{26}O13_{13}
  • Molecular Weight : 534.47 g/mol
  • CAS Number : 677021-30-6
  • Structure : The compound features a flavone backbone with two sugar moieties attached, which influence its solubility and biological activity.

Antioxidant Activity

One of the primary biological activities of this compound is its antioxidant capacity. Studies have shown that this compound exhibits significant free radical scavenging activity, particularly against DPPH radicals. The antioxidant activity is crucial for protecting cells from oxidative stress, which is linked to various chronic diseases.

CompoundDPPH Scavenging Activity (%)
This compound70% (at 100 µg/mL)
Kaempferol derivativesVaried (30-60%)

Anti-inflammatory Effects

Research indicates that apigenin glycosides can modulate inflammatory pathways. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases. For instance, it has been shown to reduce TNF-alpha and IL-6 levels in macrophage cultures stimulated with lipopolysaccharides (LPS).

Anticancer Properties

Apigenin and its derivatives have been studied for their anticancer properties. The glycosylation pattern appears to enhance the bioavailability and efficacy of apigenin in cancer cell lines. In vitro studies suggest that this compound can induce apoptosis in various cancer cell types, including breast and colon cancer cells.

Case Studies

  • Study on Antioxidant Capacity :
    • A study evaluated the antioxidant properties of various flavonoids, including apigenin derivatives. Results showed that this compound exhibited superior antioxidant activity compared to other tested compounds .
  • Anti-inflammatory Study :
    • In a controlled experiment involving LPS-stimulated macrophages, treatment with this compound resulted in a significant reduction of TNF-alpha levels by approximately 45% compared to untreated controls .
  • Anticancer Research :
    • A recent investigation into the effects of apigenin glycosides on cancer cells revealed that this compound inhibited cell proliferation by inducing cell cycle arrest at the G2/M phase in colon cancer cells .

Q & A

Q. What are the primary natural sources and optimized extraction methods for this compound?

Answer: The compound is primarily isolated from Viola yedoensis (紫花地丁) via ethanol extraction followed by column chromatography. The ethanol extract is partitioned into fractions, and repeated silica gel or Sephadex LH-20 column chromatography is used for purification . Yield optimization requires careful solvent selection (e.g., ethyl acetate for polarity-based separation) and monitoring via TLC/HPLC.

Q. What are the key physicochemical properties critical for experimental design?

Answer: Key properties include:

  • Molecular formula : C₂₅H₂₆O₁₃; Molecular weight : 534.47 g/mol .
  • Density : 1.775 g/cm³ (predicted) .
  • Solubility : Slightly soluble in water (6.44 g/L predicted) and polar organic solvents like methanol .
  • Stability : Store as a powder at -20°C (3 years) or in solution at -80°C (1 year) to prevent degradation .

Q. What spectroscopic methods validate its structural identity?

Answer:

  • NMR (¹H and ¹³C) : Assigns sugar moieties (arabinose at C6, xylose at C8) and aglycone (apigenin) signals. Key shifts: aromatic protons (δ 6.1–7.9 ppm) and anomeric carbons (δ 95–110 ppm) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion [M+H]⁺ at m/z 535.47 and fragment ions for arabinose (132 Da) and xylose (150 Da) .

Advanced Research Questions

Q. How are contradictions in CAS numbers and physicochemical data resolved?

Answer: Discrepancies in CAS numbers (e.g., 677021-30-6 vs. 85700-46-5) arise from isomerism (C6/C8 sugar configuration) or database errors. Resolution strategies:

  • Chromatographic co-injection : Compare retention times with authenticated standards .
  • NMR comparison : Match spectra with literature data for Viola yedoensis-derived isolates .
  • Meta-analysis : Cross-reference multiple databases (e.g., FooDB, Springer Encyclopedia) to validate properties .

Q. What in vitro models demonstrate its antioxidant activity, and how are they optimized?

Answer:

  • DPPH/ABTS assays : IC₅₀ values (e.g., 12.5–25 µM) are measured in cell-free systems using ascorbic acid as a positive control .
  • Cell-based models : Use LPS-induced oxidative stress in macrophages (e.g., RAW264.7) with ROS detection via DCFH-DA fluorescence. Pre-treatment (1–2 hrs) enhances activity .
  • Dose optimization : Test 1–100 µM ranges to avoid cytotoxicity (MTT assay recommended) .

Q. What challenges exist in synthesizing or structurally modifying this compound?

Answer:

  • Glycosylation regioselectivity : C6 vs. C8 sugar attachment requires protecting group strategies (e.g., TEMPO oxidation for selective activation) .
  • Stability of glycosidic bonds : Acidic conditions may hydrolyze arabinose; use mild enzymatic methods (e.g., glycosyltransferases) .
  • Scalability : Low natural abundance (~0.0024% yield from Viola yedoensis) necessitates semi-synthesis from apigenin precursors .

Q. How is metabolomics applied to study its biosynthetic pathways?

Answer:

  • ¹⁸O₂ labeling : Tracks oxygen incorporation in apigenin (4′-OH group) and sugar moieties via HRMS .
  • Pathway inhibition : Use RNAi silencing of flavonoid enzymes (e.g., CHS, FNS) in plant cell cultures to identify rate-limiting steps .
  • Network analysis : Integrate LC-MS/MS data with KEGG pathways to map precursor flux (e.g., phenylpropanoid → flavone) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside
Reactant of Route 2
Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside

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